molecular formula C14H15NO3 B2709493 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester CAS No. 1027101-53-6

4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester

Cat. No. B2709493
CAS RN: 1027101-53-6
M. Wt: 245.278
InChI Key: HNISILCETSYPDC-BQYQJAHWSA-N
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Description

4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester, also known as indole-2-carboxylic acid ethyl ester, is a chemical compound that has gained significant attention in scientific research. It is a derivative of indole, a heterocyclic aromatic compound that is commonly found in many natural products, including tryptophan, a common amino acid found in proteins. Indole-2-carboxylic acid ethyl ester has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Scientific Research Applications

Chemical Synthesis and Structural Studies

The stereochemical investigation of nucleophilic addition reactions involving esters related to 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester has been a subject of research. These studies have led to the synthesis of various esters, showcasing the compound's role in producing structurally diverse molecules. For example, the reaction of certain acetic acid esters with methyl ethyl ketone, catalyzed by morpholine or aluminium oxide, resulted in the formation of diastereomeric and isomeric mixtures. These compounds' structures were elucidated through chemical and spectroscopic methods, including X-ray analysis, highlighting their potential in stereochemical studies and synthetic chemistry applications (El-Samahy, 2005).

Ligand Design for Metal Complexes

Another significant application of compounds related to this compound is in the design of ligands for metal complexes. These compounds have been found to promote lower energy electronic absorption in metal complexes and offer a convenient tether for anchoring ligands to semiconductor surfaces. The synthesis process often involves Pfitzinger-type condensation, demonstrating the compound's utility in creating bi- and tridentate ligands, which are crucial in materials science and catalysis (Zong, Zhou, & Thummel, 2008).

Novel Analgesic Agents

Research has also explored the transformation of 4-alkoxy-2-oxo-but-3-enoic acid ethyl esters into novel analgesic agents. This involves acylation and cyclocondensation reactions to produce compounds with significant analgesic effects. Such studies not only contribute to our understanding of pain management but also highlight the compound's potential in the development of new therapeutic agents (Machado et al., 2008).

Enzyme Inhibition Studies

In the field of biochemistry, derivatives of this compound have been evaluated for their inhibitory effects on enzymes such as urease. These studies involve the synthesis of indole-based scaffolds and their testing against the urease enzyme, providing valuable insights into the design of enzyme inhibitors and their potential applications in addressing diseases related to enzyme dysfunction (Nazir et al., 2018).

properties

IUPAC Name

ethyl (E)-4-(2,3-dihydroindol-1-yl)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-8H,2,9-10H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNISILCETSYPDC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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